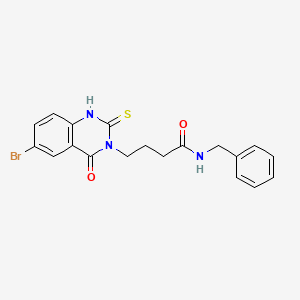

N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide

CAS No.: 422287-84-1

Cat. No.: VC7074078

Molecular Formula: C19H18BrN3O2S

Molecular Weight: 432.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 422287-84-1 |

|---|---|

| Molecular Formula | C19H18BrN3O2S |

| Molecular Weight | 432.34 |

| IUPAC Name | N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide |

| Standard InChI | InChI=1S/C19H18BrN3O2S/c20-14-8-9-16-15(11-14)18(25)23(19(26)22-16)10-4-7-17(24)21-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,21,24)(H,22,26) |

| Standard InChI Key | WGGVVYWTZFMBHS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |

Introduction

N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide is a complex organic compound belonging to the quinazoline family, which is known for its diverse biological activities. This compound features a tetrahydroquinazoline core, a bromo substituent, and a sulfanylidene group, contributing to its potential biological activity. The benzyl group attached to the nitrogen atom enhances its lipophilicity, affecting its pharmacokinetic properties.

Synthesis and Preparation

The synthesis of N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide typically involves multi-step organic reactions. These methods require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Purification techniques such as recrystallization or chromatography are often used to isolate intermediates and the final compound.

Biological Activities and Potential Applications

Quinazoline derivatives, including N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide, are recognized for their diverse biological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties. The specific modifications in this compound, like the bromo and sulfanylidene groups, are expected to enhance its interaction with biological targets.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide | Tetrahydroquinazoline core, bromo and sulfanylidene groups | Potential anti-inflammatory, anti-cancer, antimicrobial |

| 4-benzylthiazole | Contains a thiazole ring | Antimicrobial |

| 6-bromoquinazoline | Lacks the amide group | Anticancer |

| N-Benzylacetamide | Simpler structure without quinazoline | Analgesic properties |

Research Findings and Future Directions

Research on N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide is focused on understanding its interaction with biological targets and its potential therapeutic applications. Further modifications to enhance efficacy and specificity are being explored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume